molecular formula C6H15NO2 B1265577 2,2'-Iminodipropanol CAS No. 2294-46-4

2,2'-Iminodipropanol

Cat. No. B1265577
CAS RN: 2294-46-4
M. Wt: 133.19 g/mol
InChI Key: WCYGORCMAJDYJN-UHFFFAOYSA-N
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Patent
US06166011

Procedure details

Platinum dioxide (40 mg) was added to a solution of dl-2-amino-1-propanol (6.4 ml) and hydroxyacetone (7.0 g) in methanol (75 ml) over 3 A molecular sieves. The reaction mixture was hydrogenated at 60 psi. for 18 hours, after which time the catalyst was filtered off and the solvent removed under reduced pressure. The crude product was purified by distillation, b.pt. 94° C.@0.2 mbar to afford 2-[(2-hydroxy-1-methylethyl)amino]-1-propanol (3.66 g) as a yellow oil.
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([NH2:5])[CH2:3][OH:4].[OH:6][CH2:7][C:8](=O)[CH3:9]>CO.[Pt](=O)=O>[OH:4][CH2:3][CH:2]([NH:5][CH:8]([CH3:9])[CH2:7][OH:6])[CH3:1]

Inputs

Step One
Name
Quantity
6.4 mL
Type
reactant
Smiles
CC(CO)N
Name
Quantity
7 g
Type
reactant
Smiles
OCC(C)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which time the catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by distillation, b.pt. 94° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC(C)NC(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.